molecular formula C27H30N2O4 B7750314 tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750314
M. Wt: 446.5 g/mol
InChI Key: OLMZYLLGRMCDLR-DQRAZIAOSA-N
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Description

tert-Butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound featuring a tert-butyl group, a benzoyl group, and an isoindole moiety

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group yields tert-butyl alcohol, while reduction of the benzoyl group yields a benzyl derivative .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical processes. Its structural features make it a valuable tool for understanding the behavior of biological macromolecules .

Medicine

Research is ongoing to explore its efficacy and safety in various therapeutic areas .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2Z)-2-[3-[(4-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
  • tert-Butyl (2Z)-2-[3-[(4-ethylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
  • tert-Butyl (2Z)-2-[3-[(4-isopropylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Uniqueness

The uniqueness of tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4/c1-16(30)21(25(32)33-27(5,6)7)22-19-10-8-9-11-20(19)23(28-22)29-24(31)17-12-14-18(15-13-17)26(2,3)4/h8-15H,1-7H3,(H,28,29,31)/b22-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMZYLLGRMCDLR-DQRAZIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)C(C)(C)C)/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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